L-Alloisoleucine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

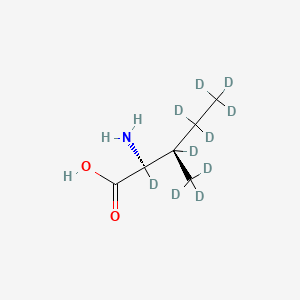

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

141.23 g/mol |

IUPAC Name |

(2S,3R)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1/i1D3,2D3,3D2,4D,5D |

InChI Key |

AGPKZVBTJJNPAG-JENBSKHFSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)([C@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry of L-Alloisoleucine-d10

This guide provides a comprehensive overview of the stereochemistry of this compound, a deuterated diastereomer of L-isoleucine. Its distinct stereochemical configuration and isotopic labeling make it a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.

Fundamental Stereochemistry of Isoleucine Isomers

Isoleucine, an essential amino acid, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers. The designation "L" or "D" refers to the configuration at the α-carbon, while the prefix "allo" distinguishes between diastereomers.

The stereochemical configurations according to the Cahn-Ingold-Prelog (CIP) priority rules are as follows:

-

L-Isoleucine: (2S, 3S)

-

L-Alloisoleucine: (2S, 3R)

-

D-Isoleucine: (2R, 3R)

-

D-Alloisoleucine: (2R, 3S)

L-Alloisoleucine is the diastereomer of L-isoleucine, differing only in the spatial arrangement at the β-carbon. The "-d10" suffix in this compound signifies that ten hydrogen atoms have been substituted with deuterium. This isotopic labeling does not alter the fundamental (2S, 3R) stereochemistry of the molecule but imparts a higher mass, which is useful for mass spectrometry-based applications.

Quantitative Stereochemical Data

The precise spatial arrangement of atoms in L-Alloisoleucine dictates its interaction with chiral environments, such as enzymes and receptors. High-resolution analytical techniques are employed to confirm its stereochemical purity.

| Parameter | L-Isoleucine | L-Alloisoleucine |

| Cahn-Ingold-Prelog Configuration | (2S, 3S) | (2S, 3R) |

| Enantiomeric Purity (typical) | >99% | >99% |

| Diastereomeric Purity (typical) | >98% | >98% |

Experimental Protocols for Stereochemical Determination

The confirmation of the (2S, 3R) configuration of this compound relies on established analytical methods that can differentiate between stereoisomers.

Chiral HPLC is a cornerstone technique for separating and quantifying stereoisomers.

-

Principle: A chiral stationary phase (CSP) is used to create a chiral environment. The different stereoisomers of the analyte interact with the CSP with varying affinities, leading to different retention times and allowing for their separation.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral column (e.g., cellulose- or amylose-based CSP)

-

UV or Mass Spectrometry (MS) detector

-

-

Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol) and additives (e.g., trifluoroacetic acid) is optimized to achieve baseline separation of the isoleucine stereoisomers.

-

Sample Preparation: this compound is dissolved in a suitable solvent and may be derivatized to enhance its chromatographic properties and detection.

-

Data Analysis: The retention times of the analyte are compared to those of certified reference standards of the four isoleucine stereoisomers to confirm its identity and stereochemical purity.

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules.

-

Principle: The chemical shifts and coupling constants of the protons, particularly at the α and β carbons, are sensitive to the stereochemistry of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative spatial proximity of atoms, further confirming the stereochemical arrangement.

-

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)

-

-

Sample Preparation: A high-purity sample of this compound is dissolved in the chosen deuterated solvent.

-

Data Analysis: The obtained NMR spectrum is analyzed for characteristic chemical shifts and coupling patterns. Comparison with spectra of known isoleucine stereoisomers allows for unambiguous stereochemical assignment.

Visualization of Stereochemical Relationships and Experimental Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Stereochemical relationships of isoleucine isomers.

An In-depth Technical Guide on L-Alloisoleucine-d10: Chemical Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alloisoleucine-d10, a deuterated form of the non-proteinogenic amino acid L-Alloisoleucine. This document details its chemical structure, and physicochemical properties, and provides in-depth experimental protocols for its use, particularly as an internal standard in mass spectrometry-based quantification. Furthermore, it elucidates the metabolic context in which its non-deuterated counterpart, L-Alloisoleucine, is a critical biomarker.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of L-Alloisoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte of interest but has a distinct mass.[1][2]

Chemical Structure:

Physicochemical Properties:

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₃D₁₀NO₂ | [3][4] |

| Molecular Weight | 141.23 g/mol | [3][5] |

| CAS Number | 202529-06-4 | [1][4] |

| Appearance | White to off-white solid | [3] |

| Synonyms | Alloisoleucine-d10, (2S,3R)-2-Amino-3-methylpentanoic Acid-d10, L(+)-Alloisoleucine-d10 | [3][4] |

| Purity | Typically ≥98% | [6] |

| Storage | Store at room temperature, protected from light and moisture. | [6] |

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of L-Alloisoleucine in biological matrices, such as plasma and dried blood spots, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of L-Alloisoleucine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of branched-chain amino acids in plasma.[7][8]

2.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

L-Alloisoleucine (for calibration standards)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Human plasma (control and patient samples)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2.1.2. Sample Preparation

-

Protein Precipitation:

-

Pipette 20 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[8]

-

Add 80 µL of a methanol solution containing a known concentration of this compound (e.g., 10 µg/mL).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

2.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A mixed-mode or HILIC column suitable for polar analytes (e.g., Intrada Amino Acid column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate L-Alloisoleucine from other isomers (e.g., Leucine, Isoleucine). An example gradient could be:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 90% B

-

5-6 min: Hold at 90% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Alloisoleucine: Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., 132.1 -> 86.1).

-

This compound: Monitor the transition from its precursor ion (m/z) to a corresponding product ion (e.g., 142.2 -> 92.1).

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

-

2.1.4. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of L-Alloisoleucine to the peak area of this compound against the concentration of the L-Alloisoleucine calibration standards.

-

Determine the concentration of L-Alloisoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Amino Acid Analysis using a Deuterated Internal Standard

The following diagram illustrates the general workflow for quantifying an amino acid in a biological sample using a deuterated internal standard.

Metabolic Pathway and Clinical Significance

L-Alloisoleucine is a diastereomer of the essential amino acid L-Isoleucine. In healthy individuals, L-Alloisoleucine is present in plasma at very low concentrations. However, its levels are significantly elevated in patients with Maple Syrup Urine Disease (MSUD).[9][10]

MSUD is an inborn error of metabolism caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzyme complex is responsible for the oxidative decarboxylation of the branched-chain α-keto acids derived from leucine, isoleucine, and valine.[11] A defect in the BCKDH complex leads to the accumulation of these branched-chain amino acids and their corresponding α-keto acids in the blood and urine.

The accumulation of α-keto-β-methylvalerate, the α-keto acid of isoleucine, leads to its conversion to L-Alloisoleucine through a transamination reaction.[1][3] Therefore, L-Alloisoleucine is a pathognomonic biomarker for MSUD.

Metabolic Pathway of L-Isoleucine and Formation of L-Alloisoleucine in MSUD

The following diagram illustrates the metabolic pathway of L-Isoleucine and the point of the enzymatic block in MSUD, leading to the formation of L-Alloisoleucine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of L-Alloisoleucine in clinical and research settings. Its use as an internal standard in LC-MS/MS methods allows for reliable diagnosis and monitoring of Maple Syrup Urine Disease. Understanding the chemical properties of this deuterated standard and the metabolic pathway of its non-deuterated counterpart is crucial for professionals in drug development, clinical diagnostics, and metabolic research. The detailed protocols and diagrams provided in this guide serve as a valuable resource for the implementation and interpretation of these analytical methodologies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 4. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. [PDF] Interrelation between the Metabolism of L-Isoleucine and L-Allo-Isoleucine in Patients with Maple Syrup Urine Disease | Semantic Scholar [semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of L-Alloisoleucine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Alloisoleucine-d10. This compound serves as a crucial internal standard in mass spectrometry-based clinical and research applications, particularly for the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD). Its deuterated nature allows for precise quantification of its non-labeled counterpart in complex biological matrices.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of ten deuterium atoms onto the L-Alloisoleucine scaffold. While specific proprietary methods for commercial production exist, a general and plausible synthetic approach involves the deuteration of a suitable precursor followed by chiral resolution to isolate the desired L-Alloisoleucine stereoisomer.

A common strategy for deuteration is through catalytic hydrogen-deuterium (H/D) exchange reactions. These reactions are often performed in the presence of a metal catalyst, such as platinum or palladium, and a deuterium source, typically deuterium oxide (D₂O), under elevated temperatures. To achieve full deuteration to the d10 level, a precursor already containing some deuterium atoms or a multi-step deuteration process may be employed.

Following the deuteration, a mixture of stereoisomers is typically obtained. The separation of the desired L-Alloisoleucine from the other isomers (L-Isoleucine, D-Isoleucine, and D-Alloisoleucine) is a critical step. This is often accomplished through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Experimental Protocol: A Plausible Synthesis Route

The following protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

Step 1: Deuteration of L-Isoleucine

-

A mixture of L-Isoleucine (1 equivalent) and a platinum-on-carbon catalyst (Pt/C, e.g., 10% w/w) is suspended in deuterium oxide (D₂O).

-

The reaction mixture is heated in a sealed vessel under a deuterium gas (D₂) atmosphere to a temperature ranging from 150-200°C.

-

The reaction is maintained for a period of 24-72 hours to facilitate the exchange of all ten non-exchangeable hydrogen atoms with deuterium.

-

After cooling, the catalyst is removed by filtration through celite.

-

The D₂O is removed under reduced pressure to yield a mixture of deuterated isoleucine stereoisomers.

Step 2: Chiral Resolution of Deuterated Isoleucine Stereoisomers

-

The mixture of deuterated isoleucine stereoisomers is derivatized, for example, by N-acetylation using acetic anhydride.

-

The N-acetylated mixture is then reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine), to form diastereomeric salts.

-

The diastereomeric salts are separated based on their differential solubility in a suitable solvent system through fractional crystallization.

-

The salt corresponding to N-acetyl-L-Alloisoleucine-d10 is isolated.

-

The resolving agent is removed, and the N-acetyl group is hydrolyzed under acidic conditions to yield this compound.

-

The final product is purified by recrystallization or chromatography.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is essential to ensure its suitability as an internal standard. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound. By comparing the ion intensities of the deuterated and non-deuterated forms, the percentage of deuteration can be accurately calculated. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₆H₃D₁₀NO₂ | [1] |

| Molecular Weight | 141.24 g/mol | [1] |

| Isotopic Purity | ≥98% | [1] |

| Chemical Purity | ≥98% | [1] |

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value |

| Parent Ion (Q1) | 142.2 m/z |

| Product Ion (Q3) | 92.2 m/z |

| Dwell Time | 100 ms |

| Collision Energy (CE) | 15 V |

| Cone Voltage (CV) | 20 V |

Note: The provided MRM transitions are based on available data for this compound used as an internal standard. Optimal CE and CV values may vary depending on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation. In a ¹H NMR spectrum of a highly deuterated compound like this compound, the proton signals should be significantly diminished or absent. Conversely, a ²H (deuterium) NMR spectrum would show signals corresponding to the deuterated positions. ¹³C NMR can also be used to confirm the carbon skeleton and the absence of proton couplings in the deuterated molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for L-Alloisoleucine

| Carbon Atom | Chemical Shift (ppm) |

| Cα | ~59 |

| Cβ | ~37 |

| Cγ | ~25 |

| Cγ' | ~15 |

| Cδ | ~11 |

| COOH | ~175 |

Note: These are approximate chemical shifts for the unlabeled compound and may shift slightly upon deuteration.

Diagram of the Analytical Workflow

Caption: A typical workflow for the analysis of isotopic purity.

Conclusion

The synthesis of this compound with high isotopic and chemical purity is a challenging but essential process for its application as an internal standard in various analytical methods. The combination of catalytic deuteration and chiral resolution provides a viable pathway to obtain this valuable compound. Rigorous analysis using mass spectrometry and NMR spectroscopy is crucial to verify its isotopic enrichment and structural integrity, ensuring accurate and reliable quantitative results in its intended applications.

References

The Biological Significance of L-Alloisoleucine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has emerged from relative obscurity to a position of significant interest in the biomedical field. Primarily recognized as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), its biological implications extend beyond this critical diagnostic role. This technical guide provides an in-depth exploration of the formation, metabolic fate, and broader biological significance of L-Alloisoleucine. It is designed to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this unique amino acid.

Introduction

L-Alloisoleucine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1][2] It is a diastereomer of L-Isoleucine, differing in the stereochemistry at the β-carbon.[3] While present in trace amounts in healthy individuals, its accumulation in physiological fluids is a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][4] This guide will delve into the biochemical intricacies of L-Alloisoleucine formation, its pivotal role in MSUD diagnostics and pathophysiology, and its emerging significance in other biological contexts, including potential roles in signaling pathways and as a precursor for secondary metabolites.

Formation and Metabolism of L-Alloisoleucine

The formation of L-Alloisoleucine is intrinsically linked to the metabolism of L-Isoleucine. In individuals with a functional BCKDH complex, L-Isoleucine undergoes transamination to form α-keto-β-methylvaleric acid (KMV), which is then oxidatively decarboxylated. However, in MSUD, the deficiency of the BCKDH complex leads to an accumulation of branched-chain amino acids (BCAAs) and their corresponding α-keto acids.

The accumulated KMV can undergo a reversible transamination back to an isoleucine isomer. This process, however, is not stereospecific and can lead to the formation of L-Alloisoleucine.[5]

The Branched-Chain Amino Acid (BCAA) Catabolic Pathway

The catabolism of the essential BCAAs—leucine, isoleucine, and valine—is a critical metabolic process. A defect in this pathway at the level of the BCKDH complex is the underlying cause of MSUD.

Biological Significance in Maple Syrup Urine Disease (MSUD)

The primary clinical significance of L-Alloisoleucine lies in its role as a highly specific and sensitive biomarker for the diagnosis and monitoring of all forms of MSUD.[6]

Diagnostic Marker

Elevated plasma concentrations of L-Alloisoleucine are pathognomonic for MSUD.[4] While other BCAAs may be elevated due to other conditions, a plasma L-Alloisoleucine level above 5 µmol/L is considered a definitive diagnostic marker for MSUD.[4][6]

Neurotoxicity

The accumulation of BCAAs and their corresponding α-keto acids, including L-Alloisoleucine, is neurotoxic.[7] The precise mechanisms of neurotoxicity are still under investigation but are thought to involve:

-

Disruption of Neurotransmitter Synthesis: Competitive inhibition of the transport of other large neutral amino acids (e.g., tyrosine, tryptophan) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis.

-

Oxidative Stress: Increased production of reactive oxygen species.[7]

-

Neuroinflammation: Activation of inflammatory pathways in the brain.[8][9]

Quantitative Data

The concentration of L-Alloisoleucine in plasma is a critical parameter for the diagnosis and management of MSUD. The following tables summarize typical concentrations in different populations.

| Population | L-Alloisoleucine Concentration (µmol/L) | Reference |

| Healthy Adults | 1.9 ± 0.6 | [6] |

| Healthy Children (3-11 years) | 1.6 ± 0.4 | [6] |

| Healthy Infants (<3 years) | 1.3 ± 0.5 | [6] |

| Newborn Screening (Normal) | <1.9 (in 99% of cases) | [10] |

Table 1: Plasma L-Alloisoleucine Concentrations in Healthy Individuals.

| MSUD Subtype | L-Alloisoleucine Concentration at Diagnosis (µmol/L) | Reference |

| Classical MSUD | >5 (often significantly higher) | [6] |

| Variant MSUD | >5 | [6] |

| Retrospective MSUD Samples (n=9) | 85 (mean), range: 8 - 154 | [11] |

Table 2: Plasma L-Alloisoleucine Concentrations in MSUD Patients at Diagnosis.

Broader Biological Roles and Future Directions

While the role of L-Alloisoleucine in MSUD is well-established, emerging research suggests other biological functions.

Role in Protein Synthesis

L-Alloisoleucine is considered a non-proteinogenic amino acid. However, its structural similarity to L-Isoleucine raises questions about potential misincorporation into proteins, which could affect protein structure and function. This is an area that warrants further investigation.[12]

Precursor for Secondary Metabolites

L-Alloisoleucine serves as a precursor for the biosynthesis of coronatine, a phytotoxin produced by the plant pathogen Pseudomonas syringae.[3] This highlights a role for L-Alloisoleucine in microbial secondary metabolism.

Potential Role in Signaling Pathways

Given that leucine, a structurally related BCAA, is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism, it is plausible that L-Alloisoleucine or its metabolites could also influence this pathway.[13][14][15] The accumulation of L-Alloisoleucine in MSUD could potentially disrupt normal mTOR signaling, contributing to the pathophysiology of the disease.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of L-Alloisoleucine.

Quantification of L-Alloisoleucine in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of L-Alloisoleucine and other branched-chain amino acids.

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Vortex for 30 seconds and incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing isotopically labeled amino acids) in mobile phase A.

-

Inject 4 µL of the final solution into the LC-MS/MS system.

Chromatographic Conditions [16][17]

-

Column: A mixed-mode column suitable for amino acid analysis (e.g., Intrada Amino Acid column).

-

Mobile Phase A: Ammonium formate in water, pH 2.8.

-

Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80:20 v/v).

-

Gradient: A suitable gradient to achieve separation of L-Alloisoleucine from its isomers.

-

Flow Rate: Typically 0.4 - 0.6 mL/min.

Mass Spectrometry Conditions [16]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for L-Alloisoleucine and its internal standard.

Amino Acid Analysis by Ion-Exchange Chromatography

A classic and robust method for amino acid quantification.[18][19][20][21]

Sample Preparation

-

Protein hydrolysis (for total amino acid composition) is typically performed using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

For free amino acids in plasma, protein precipitation is performed as described in the LC-MS/MS protocol.

Chromatography

-

A cation-exchange column is used.

-

Amino acids are loaded in a low pH buffer and eluted with an increasing pH and/or salt concentration gradient.

-

Post-column derivatization with ninhydrin is commonly used for detection and quantification.

Human Fibroblast Culture for Metabolic Studies

Patient-derived fibroblasts are a valuable tool for studying the metabolic consequences of MSUD.[22][23][24][25]

Cell Culture

-

Fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C and 5% CO2.[24]

-

For metabolic experiments, cells are grown to near confluency.

Metabolite Extraction [22]

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant for analysis.

Conclusion

L-Alloisoleucine, once primarily viewed through the lens of a single metabolic disorder, is now appreciated for its broader biological relevance. Its formation serves as a critical indicator of metabolic dysfunction in MSUD, and its accumulation directly contributes to the severe pathophysiology of the disease. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further investigate the roles of L-Alloisoleucine. Future research into its potential influence on signaling pathways such as mTOR, its incorporation into proteins, and its role in microbial metabolism will undoubtedly unveil new facets of its biological significance, with potential implications for the development of novel therapeutic strategies for MSUD and a deeper understanding of amino acid metabolism.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 4. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential roles of branched-chain amino acids in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Branched-chain amino acids influence the immune properties of microglial cells and their responsiveness to pro-inflammatory signals. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. nbinno.com [nbinno.com]

- 13. Branched-Chain Amino Acids and Inflammation Management in Endurance Sports: Molecular Mechanisms and Practical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-leucine promotes axonal outgrowth and regeneration via mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lcms.cz [lcms.cz]

- 18. pickeringlabs.com [pickeringlabs.com]

- 19. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. buckinstitute.org [buckinstitute.org]

- 24. Human fibroblast culturing [protocols.io]

- 25. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of L-Alloisoleucine-d10 and L-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical characteristics of L-Alloisoleucine-d10 and L-Isoleucine-d10. This document is intended to be a valuable resource for researchers and professionals in drug development and metabolic studies, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic processes.[1][2] L-Alloisoleucine is a stereoisomer of L-Isoleucine.[3][4] Both are of significant interest in metabolic research, particularly in studying amino acid metabolism and related disorders like Maple Syrup Urine Disease (MSUD), where elevated levels of L-Alloisoleucine are a key diagnostic marker.

The deuterated forms, L-Isoleucine-d10 and this compound, are stable isotope-labeled compounds.[3] They serve as invaluable tools in quantitative proteomics and metabolomics, primarily used as internal standards in mass spectrometry-based analyses to enhance accuracy and precision.[5][6] While chemically almost identical to their non-deuterated counterparts, the increased mass due to deuterium labeling allows for their distinct detection.[]

Physical and Chemical Properties

The physical and chemical properties of this compound and L-Isoleucine-d10 are summarized in the table below. It is important to note that direct experimental data for some properties of the deuterated species are not always available. In such cases, the properties of the non-deuterated parent compounds are provided as a close approximation, given that deuterium substitution has a minimal effect on bulk physical properties like melting point and solubility.

| Property | This compound | L-Isoleucine-d10 |

| Synonyms | (2S,3R)-2-Amino-3-methylpentanoic Acid-d10, L-allo-Ile-d10 | (2S,3S)-2-Amino-3-methylpentanoic Acid-d10, L-Ile-d10 |

| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₃D₁₀NO₂ |

| Molecular Weight | 141.23 g/mol [8] | 141.23 g/mol [8] |

| CAS Number | 202529-06-4[3] | 29909-02-2[8] |

| Appearance | White to off-white solid/powder[8] | White to off-white solid/powder[8] |

| Melting Point | ~285 °C (decomposes) (for non-deuterated L-Alloisoleucine)[9] | ~288 °C (decomposes) (for non-deuterated L-Isoleucine)[2][10] |

| Solubility | Soluble in water. (DL-Alloisoleucine: 34.4 mg/mL at 25 °C)[11] | Soluble in water. (L-Isoleucine: 41.2 g/L at 25 °C)[12] |

| Isotopic Purity | Typically ≥98% | Typically ≥98-99%[6][8] |

Experimental Protocols

This section outlines the general methodologies for determining the key physical characteristics of this compound and L-Isoleucine-d10.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point over a narrow range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2. For amino acids, decomposition is often observed at the melting point.

References

- 1. L-Isoleucine | 73-32-5 [chemicalbook.com]

- 2. L-Isoleucine non-animalsource,EP,JP,USPtestingspecificationsmeets,cellculture,98.5-101.0 73-32-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]

- 5. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]

- 6. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 10. 73-32-5 CAS MSDS (L-Isoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Odyssey of L-Alloisoleucine: A Technical Guide for Researchers

An In-depth Exploration of the Formation, Catabolism, and Clinical Significance of a Key Maple Syrup Urine Disease Biomarker

Introduction

L-Alloisoleucine, a diastereomer of the essential branched-chain amino acid (BCAA) L-Isoleucine, serves as a critical biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD).[1][2] Under normal physiological conditions, L-Alloisoleucine is present in plasma at only trace levels.[1] However, in individuals with MSUD, a genetic disorder characterized by the deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, plasma concentrations of L-Alloisoleucine are significantly elevated.[1][3] This guide provides a comprehensive technical overview of the metabolic pathway of L-Alloisoleucine, including its formation, catabolism, associated enzyme kinetics, and relevant experimental protocols for its study.

Formation of L-Alloisoleucine

The primary route of L-Alloisoleucine formation in humans is through the stereoisomerization of the α-keto acid derivative of L-Isoleucine. The initial step in the catabolism of L-Isoleucine is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts L-Isoleucine to (S)-α-keto-β-methylvaleric acid ((S)-KMV).[4] In the context of impaired BCKDH activity, (S)-KMV accumulates and can undergo keto-enol tautomerization to form its (R)-enantiomer, (R)-α-keto-β-methylvaleric acid. Subsequent transamination of this (R)-keto acid leads to the formation of L-Alloisoleucine.[3]

In some bacteria, a more direct biosynthetic pathway has been identified involving a two-enzyme system: a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an isomerase that can interconvert L-Isoleucine and L-Alloisoleucine.

Figure 1: Formation of L-Alloisoleucine from L-Isoleucine.

Catabolic Pathway of L-Alloisoleucine

The catabolism of L-Alloisoleucine is presumed to follow the same enzymatic pathway as L-Isoleucine, ultimately yielding acetyl-CoA and propionyl-CoA. This multi-step process occurs primarily within the mitochondria.

-

Transamination: L-Alloisoleucine is first converted to its corresponding α-keto acid, (R)-α-keto-β-methylvalerate, by the action of BCAT.

-

Oxidative Decarboxylation: The BCKDH complex then catalyzes the irreversible oxidative decarboxylation of the α-keto acid to form 2-methylbutyryl-CoA. This is the rate-limiting step in BCAA catabolism and the site of the enzymatic defect in MSUD.

-

Dehydrogenation: 2-methylbutyryl-CoA is subsequently oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5][6]

-

Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule to tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.[7][8][9][10]

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is then oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[11][12][13]

-

Thiolysis: Finally, β-ketothiolase cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[14][15][16][17]

These end products can then enter central metabolic pathways, such as the citric acid cycle.

Figure 2: Catabolic Pathway of L-Alloisoleucine.

Quantitative Data

The plasma concentration of L-Alloisoleucine is a key diagnostic indicator for MSUD. The table below summarizes typical concentrations in healthy individuals and those with MSUD.

| Population | L-Alloisoleucine Plasma Concentration (µmol/L) | Reference |

| Healthy Adults | 1.9 ± 0.6 | [1] |

| Healthy Children (3-11 years) | 1.6 ± 0.4 | [1] |

| Healthy Infants (<3 years) | 1.3 ± 0.5 | [1] |

| MSUD Patients (Classical) | >5 (significantly elevated) | [1][18] |

| MSUD Patients (Variant) | >5 | [1][18] |

Enzyme kinetic data for the specific enzymes in the L-Isoleucine/L-Alloisoleucine catabolic pathway are limited and can vary depending on the source of the enzyme and experimental conditions.

Experimental Protocols

Measurement of L-Alloisoleucine in Plasma/Dried Blood Spots by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of L-Alloisoleucine, allowing for its separation from isobaric compounds like L-Isoleucine and L-Leucine.[19][20]

Sample Preparation (Dried Blood Spot): [19]

-

A 3.2 mm dried blood spot is punched into a 96-well filter plate.

-

Amino acids are extracted using a methanol/water solution containing isotopically labeled internal standards (e.g., d10-Allo-Ile).

-

The plate is agitated for 30 minutes at room temperature.

-

The eluent is collected by centrifugation.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried residue is reconstituted in an appropriate mobile phase for LC-MS/MS analysis.

Chromatography: [19]

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like formic acid or heptafluorobutyric acid, is commonly employed to achieve separation.

-

Flow Rate: Approximately 0.4 mL/min.

-

Column Temperature: Maintained at around 50°C.

Mass Spectrometry: [19]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for L-Alloisoleucine and its internal standard.

Figure 3: LC-MS/MS Workflow for L-Alloisoleucine Analysis.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

The activity of the BCKDH complex can be measured in various tissues, including cultured fibroblasts, to diagnose MSUD.[21][22]

Principle: The assay measures the rate of oxidative decarboxylation of a radiolabeled or isotopically labeled branched-chain α-keto acid substrate (e.g., α-keto[1-¹⁴C]isovalerate or α-keto[1-¹³C]isocaproate). The release of labeled CO₂ is quantified as a measure of enzyme activity.[21]

Procedure Outline: [21]

-

Tissue Homogenization: The tissue or cell sample is homogenized in an appropriate buffer to release the mitochondrial enzymes.

-

Assay Mixture: The homogenate is added to an assay buffer containing the necessary cofactors: CoA, NAD+, thiamine pyrophosphate, and MgCl₂.

-

Substrate Addition: The reaction is initiated by the addition of the labeled α-keto acid substrate.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and CO₂ Trapping: The reaction is stopped by the addition of acid, which also facilitates the release of labeled CO₂. The CO₂ is trapped in a separate well or tube containing a trapping agent like NaOH.

-

Quantification: The amount of trapped, labeled CO₂ is determined by scintillation counting (for ¹⁴C) or by gas chromatography-isotope ratio mass spectrometry (for ¹³C).

Signaling Pathways

While L-Leucine is a well-established activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which plays a central role in regulating protein synthesis and cell growth, the specific role of L-Alloisoleucine in this or other signaling pathways is not well-defined.[23] As a stereoisomer of L-Isoleucine, it may have some influence, but it is generally considered that L-Leucine is the primary BCAA responsible for mTORC1 activation.

Elevated levels of BCAAs, as seen in MSUD, have been associated with insulin resistance, though the precise mechanisms are still under investigation.[24] It is hypothesized that the accumulation of BCAAs and their metabolites can interfere with insulin signaling pathways.[24][25][26] However, direct evidence for L-Alloisoleucine's specific role in modulating insulin signaling is currently lacking.

Figure 4: Potential relationships between BCAAs and signaling pathways.

Conclusion

The metabolic pathway of L-Alloisoleucine is intrinsically linked to that of L-Isoleucine and is of paramount importance in the context of Maple Syrup Urine Disease. Its formation is a direct consequence of the enzymatic block in the BCKDH complex, making it a highly specific and sensitive biomarker for this disorder. While its catabolic route is understood to mirror that of L-Isoleucine, further research is needed to fully elucidate the kinetic properties of the enzymes involved with L-Alloisoleucine and its specific metabolites. Additionally, the direct role of L-Alloisoleucine in cellular signaling pathways remains an area for future investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate metabolism and physiological effects of this clinically significant amino acid.

References

- 1. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alloisoleucine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: impaired catabolism of isoleucine presenting as neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orpha.net [orpha.net]

- 16. researchgate.net [researchgate.net]

- 17. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]

- 18. [PDF] Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease. | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor [mdpi.com]

- 26. mdpi.com [mdpi.com]

The Enigmatic Role of L-Alloisoleucine in Protein Synthesis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has long been recognized as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. While its diagnostic significance is well-established, its broader role in fundamental biochemical processes, including protein synthesis and metabolism, remains an area of active investigation. This technical guide provides an in-depth exploration of the current understanding of L-Alloisoleucine, consolidating quantitative data, detailing experimental protocols for its analysis, and visualizing its metabolic context. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of amino acid metabolism and its perturbation in disease.

Introduction: The Stereochemistry and Origin of L-Alloisoleucine

L-Alloisoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) is a diastereomer of L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), differing in the stereochemical configuration at the β-carbon[1]. Under normal physiological conditions, L-Alloisoleucine is present in human plasma at very low concentrations[2]. Its formation is an endogenous process stemming from the transamination of L-Isoleucine[2]. In individuals with Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-keto acids. This metabolic block enhances the conversion of L-Isoleucine to L-Alloisoleucine, resulting in significantly elevated plasma concentrations[2][3].

Quantitative Analysis of L-Alloisoleucine

Accurate quantification of L-Alloisoleucine is crucial for the diagnosis and monitoring of MSUD. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Table 1: Plasma L-Alloisoleucine Concentrations in Healthy Individuals and MSUD Patients

| Population | L-Alloisoleucine Concentration (µmol/L) | Reference |

| Healthy Adults | 1.9 ± 0.6 | [2] |

| Healthy Children (3-11 years) | 1.6 ± 0.4 | [2] |

| Healthy Infants (<3 years) | 1.3 ± 0.5 | [2] |

| MSUD Patients (for diagnosis) | > 5 | [2] |

| Obese Zucker Rats | Elevated (107-124% increase in BCAAs) | [4] |

| Diet-Induced Obesity (DIO) Rats | No significant change | [4] |

Experimental Protocols

Quantification of L-Alloisoleucine in Dried Blood Spots by UPLC-MS/MS

This protocol is adapted from a rapid and sensitive method for the analysis of branched-chain amino acids in dried blood spots (DBS)[5].

Objective: To quantify the concentration of L-Alloisoleucine in dried blood spot samples.

Materials:

-

Dried blood spot collection cards

-

3.2 mm hole punch

-

96-well microplate

-

Extraction solution: Methanol containing isotopically labeled internal standards (e.g., d10-Alloisoleucine)

-

Reconstitution solution: 0.1% formic acid and 0.01% heptafluorobutyric acid in water

-

UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity TQD)

-

UPLC column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

Procedure:

-

Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microplate.

-

Add a defined volume of extraction solution containing the internal standard to each well.

-

Agitate the plate for a specified time (e.g., 30 minutes) to ensure complete extraction.

-

Transfer the supernatant to a new microplate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the reconstitution solution.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid and 0.01% heptafluorobutyric acid[5].

-

Detect and quantify L-Alloisoleucine and the internal standard using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of L-Alloisoleucine in the original blood spot based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of L-Alloisoleucine.

Role in Metabolism

Formation of L-Alloisoleucine

The formation of L-Alloisoleucine is intricately linked to the metabolism of L-Isoleucine. The initial step in the catabolism of all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction converts L-Isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. In the context of a dysfunctional BCKAD complex, as seen in MSUD, the accumulation of this α-keto acid drives a side reaction where it is re-aminated to form L-Alloisoleucine[6][7].

References

- 1. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]

- 3. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD) [mdpi.com]

- 6. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Certificate of Analysis for L-Alloisoleucine-d10

This guide provides a detailed explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound. This isotopically labeled amino acid is a critical tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantitative analysis in metabolic research and clinical diagnostics. Understanding the quality and purity of this reagent is paramount for obtaining accurate and reproducible experimental results.

This compound is a stereoisomer of L-isoleucine with deuterium atoms incorporated into its structure, making it heavier than its natural counterpart. This mass difference allows for its use as an internal standard in assays to accurately quantify the levels of natural L-alloisoleucine and other related branched-chain amino acids.[1][2] Increased levels of L-alloisoleucine in plasma are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[2][3]

Product Information and Specifications

A typical Certificate of Analysis begins with fundamental information identifying the product and its key properties.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 202529-06-4 |

| Molecular Formula | C₆H₃D₁₀NO₂ |

| Molecular Weight | 141.23 g/mol [4][5] |

| Appearance | White to Off-White Solid[4][5] |

| Storage | Store at room temperature, protected from light and moisture.[6] |

Analytical Data Summary

This section summarizes the quantitative results from various analytical tests performed to ensure the quality and purity of the this compound lot.

| Test | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98% Deuterated Forms (d1-d10) |

| Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to Structure |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Meets USP <467> Limits |

| Elemental Analysis | Combustion Analysis | Conforms to Theoretical Values |

Detailed Experimental Protocols

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined to quantify the percentage of the desired compound and to identify any impurities.

Methodology:

A reversed-phase HPLC method with UV detection is commonly employed. Since amino acids often lack a strong UV chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is often used to enhance detection.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 338 nm for OPA).

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., dilute hydrochloric acid).

-

The sample is derivatized according to a validated procedure.

-

The derivatized sample is injected into the HPLC system.

-

The peak area of the main component is integrated and compared to the total area of all peaks to calculate the purity.

-

Logical Workflow for HPLC Analysis:

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. shimadzu.com [shimadzu.com]

- 3. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. almacgroup.com [almacgroup.com]

- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

L-Alloisoleucine as a Biomarker: A Technical Guide on its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alloisoleucine, a stereoisomer of L-isoleucine, has emerged as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. Its discovery and subsequent application in diagnostics have significantly improved the accuracy and timeliness of MSUD detection, particularly in newborn screening programs. This technical guide provides an in-depth overview of the history of L-Alloisoleucine as a biomarker, the biochemical basis for its formation in MSUD, and the evolution of analytical methods for its detection. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and clinicians in the field of inborn errors of metabolism.

Introduction: The Emergence of a Pathognomonic Marker

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding α-ketoacids in bodily fluids. While elevated levels of BCAAs are indicative of MSUD, they are not specific, as other conditions can also cause their increase. The discovery of L-Alloisoleucine, an amino acid not typically found in proteins, provided a highly specific and sensitive marker for the diagnosis of MSUD.[1][2]

L-Alloisoleucine is derived from L-isoleucine in vivo.[3] Its presence in significant concentrations is a direct consequence of the enzymatic block in MSUD, making it a pathognomonic biomarker for all forms of the disease.[3][4]

The Biochemical Basis of L-Alloisoleucine Formation in MSUD

In individuals with a functioning BCKAD complex, L-isoleucine undergoes transamination to form α-keto-β-methylvalerate, which is then oxidatively decarboxylated. However, in MSUD, the deficiency in the BCKAD complex leads to an accumulation of α-keto-β-methylvalerate. This keto acid can then undergo a reversible transamination back to an amino acid. Due to the stereochemistry of the transamination reaction, both L-isoleucine and its diastereomer, L-Alloisoleucine, are formed.[5][6] This metabolic detour results in the accumulation of L-Alloisoleucine in the plasma and other tissues of MSUD patients.

Figure 1. Metabolic pathway of L-Alloisoleucine formation in MSUD.

Historical Progression of Analytical Methodologies

The methods for detecting L-Alloisoleucine have evolved significantly, from early chromatographic techniques to modern high-throughput mass spectrometry assays.

Early Chromatographic Methods

Initial detection of L-Alloisoleucine was achieved using gas chromatography (GC) and automatic amino acid analysis .[3][5] These methods, while foundational, were often laborious and required significant sample preparation. High-performance liquid chromatography (HPLC) methods were also developed to separate L-Alloisoleucine from its isomers.[7]

Tandem Mass Spectrometry (MS/MS) in Newborn Screening

The advent of tandem mass spectrometry (MS/MS) revolutionized newborn screening for MSUD.[4][8] Initial MS/MS screening methods could detect elevated levels of the isobaric amino acids leucine, isoleucine, and hydroxyproline, but could not differentiate them.[9][10] This led to a significant number of false-positive results, particularly in newborns receiving total parenteral nutrition.[8]

To address this, second-tier testing using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was introduced.[8] This approach allows for the chromatographic separation of L-Alloisoleucine from its isomers, providing a definitive diagnosis.[10]

Quantitative Data and Clinical Significance

The concentration of L-Alloisoleucine is a critical parameter for the diagnosis and monitoring of MSUD.

Diagnostic Thresholds

A plasma L-Alloisoleucine concentration greater than 5 µmol/L is considered a highly specific and sensitive diagnostic marker for all forms of MSUD.[3][4][11] In healthy individuals, L-Alloisoleucine levels are typically much lower.

| Population | Mean L-Alloisoleucine Concentration (µmol/L) | Standard Deviation (µmol/L) |

| Healthy Adults | 1.9[3][4][11][12] | 0.6[3][4][11][12] |

| Children (3-11 years) | 1.6[3][4][11][12] | 0.4[3][4][11][12] |

| Infants (<3 years) | 1.3[3][4][11][12] | 0.5[3][4][11][12] |

| MSUD Patients (at diagnosis) | >5 (often significantly higher)[13] | - |

Table 1: Reference ranges of L-Alloisoleucine in healthy individuals and the diagnostic cutoff for MSUD.

Monitoring Treatment Efficacy

Regular monitoring of L-Alloisoleucine levels is essential for managing MSUD patients. Dietary restriction of BCAAs is the primary treatment, and L-Alloisoleucine concentrations are used to assess the effectiveness of this therapy and make necessary adjustments.[14]

| Patient Group | Leucine (µmol/L) | Alloisoleucine (µmol/L) | Isoleucine (µmol/L) | Valine (µmol/L) |

| MSUD Patients at Diagnosis (Mean) | 971 | 85 | - | - |

| MSUD Patients Post-Treatment (Mean) | 99 | 170 | - | - |

| Healthy Newborns (Mean) | 106 | Undetectable (<2) | - | - |

Table 2: Example of BCAA levels in MSUD patients before and after nutritional intervention compared to healthy newborns.[14]

Experimental Protocols

Sample Preparation from Dried Blood Spots (DBS)

A common protocol for the extraction of L-Alloisoleucine from dried blood spots for LC-MS/MS analysis is as follows:

-

A 3/16-inch or 3.2 mm punch from a dried blood spot is placed into a well of a 96-well filter plate.[8][15]

-

An extraction solution, typically methanol:water containing isotopically labeled internal standards (e.g., d10-Allo-Ile), is added to each well.[10][15]

-

The plate is agitated for approximately 30 minutes to ensure efficient extraction.[10]

-

The eluent is collected by centrifugation into a 96-well collection plate.[10]

-

The solvent is evaporated under a stream of nitrogen.[8][10]

-

The residue is reconstituted in a mobile phase suitable for LC-MS/MS analysis.[8][10]

Figure 2. Workflow for dried blood spot sample preparation.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is crucial to resolve L-Alloisoleucine from its isomers. A variety of columns and mobile phases can be used to achieve this separation.[16][15] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify L-Alloisoleucine and other BCAAs based on their specific precursor and product ion transitions.[10]

Conclusion and Future Perspectives

The discovery and establishment of L-Alloisoleucine as a pathognomonic biomarker have been pivotal in the accurate and early diagnosis of Maple Syrup Urine Disease. Its integration into newborn screening programs as a second-tier test has significantly reduced false-positive rates, alleviating parental anxiety and reducing healthcare costs.[8][16] Future research may focus on the development of even more rapid and sensitive point-of-care tests for L-Alloisoleucine to further expedite diagnosis and treatment initiation. Additionally, ongoing research into the precise neurotoxic effects of L-Alloisoleucine and other accumulated metabolites in MSUD will be crucial for developing novel therapeutic strategies beyond dietary management.

References

- 1. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]

- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies [emedicine.medscape.com]

- 5. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Maple syrup urine disease: further evidence that newborn screening may fail to identify variant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. resources.revvity.com [resources.revvity.com]

- 16. mdpi.com [mdpi.com]

The Natural Abundance and Metabolic Significance of L-Alloisoleucine in Human Plasma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of L-Alloisoleucine in human plasma, its metabolic origins, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and drug development professionals interested in amino acid metabolism and its implications in health and disease.

Introduction

L-Alloisoleucine is a stereoisomer of the essential amino acid L-Isoleucine, differing in the stereochemistry at the beta-carbon.[1] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. While present in trace amounts in the plasma of healthy individuals, its concentration is a critical diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[2][3] This guide delves into the quantitative levels of L-Alloisoleucine in human plasma, the experimental protocols for its measurement, and its metabolic context.

Quantitative Data on L-Alloisoleucine in Human Plasma

The concentration of L-Alloisoleucine in the plasma of healthy individuals is consistently low. The following tables summarize the reported reference values across different age groups.

Table 1: Reference Values of L-Alloisoleucine in Plasma of Healthy Individuals

| Population | Mean ± SD (μmol/L) | n | Reference |

| Healthy Adults | 1.9 ± 0.6 | 35 | [3][4] |

| Children (3-11 years) | 1.6 ± 0.4 | 17 | [3][4] |

| Infants (<3 years) | 1.3 ± 0.5 | 37 | [3][4] |

Table 2: Reference Intervals for L-Alloisoleucine in Plasma by Age Group

| Age Group | Reference Interval (μmol/L) | Reference |

| 0–30 days | 0.3–2.0 | [5] |

| 31 days–23 months | 0.3–2.0 | [5] |

| 2 years–15 years | 0.5–2.5 | [5] |

| >15 years | 0.4–3.2 | [5] |

In contrast to these low baseline levels, plasma concentrations of L-Alloisoleucine exceeding 5 µmol/L are considered a highly specific and sensitive diagnostic marker for all forms of Maple Syrup Urine Disease (MSUD).[2][3][4]

Metabolic Pathway of L-Alloisoleucine Formation

L-Alloisoleucine is an endogenous metabolite derived from the essential amino acid L-Isoleucine. The formation of L-Alloisoleucine is a result of the initial steps of branched-chain amino acid (BCAA) catabolism. The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic pathway of L-Isoleucine catabolism and L-Alloisoleucine formation.

In the first step of L-Isoleucine degradation, the enzyme branched-chain aminotransferase (BCAT) reversibly converts L-Isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[6][7] This α-keto acid can then undergo reamination back to L-Isoleucine or be converted to L-Alloisoleucine.[8] The subsequent and irreversible step is the oxidative decarboxylation of the α-keto acids by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][8] In individuals with MSUD, the BCKDH complex is deficient, leading to an accumulation of branched-chain amino acids and their respective α-keto acids, which results in a significant increase in the formation and plasma concentration of L-Alloisoleucine.[6][8]

Experimental Protocols for L-Alloisoleucine Quantification

The gold standard for the quantitative analysis of L-Alloisoleucine in human plasma and other biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is crucial for distinguishing L-Alloisoleucine from its isomers, particularly L-Isoleucine.

Sample Preparation: Protein Precipitation

A simple and effective method for preparing plasma samples for LC-MS/MS analysis involves protein precipitation.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Protein Precipitation:

-

To 100 µL of plasma, add a precipitating agent. Common choices include:

-

30% sulfosalicylic acid (10 µL).

-

Methanol containing isotopically labeled internal standards.

-

-

-

Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.

-

Dilution: The supernatant may be further diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a general workflow for the LC-MS/MS analysis of L-Alloisoleucine.

Caption: A generalized workflow for the analysis of L-Alloisoleucine using LC-MS/MS.

-

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase column is typically used to achieve separation of L-Alloisoleucine from its isomers.

-

Mobile Phase: The mobile phase composition will depend on the column chemistry but often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Elution: A gradient elution is commonly employed to optimize the separation of amino acids.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for the ionization of amino acids.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-Alloisoleucine and its isotopically labeled internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated using standards of known L-Alloisoleucine concentrations.

-

The concentration of L-Alloisoleucine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

L-Alloisoleucine is a naturally occurring amino acid in human plasma, present at low micromolar concentrations in healthy individuals. Its metabolic formation is intrinsically linked to the catabolism of L-Isoleucine. The accumulation of L-Alloisoleucine in plasma serves as a crucial and reliable biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease. Accurate and precise quantification of L-Alloisoleucine is readily achievable through robust LC-MS/MS methodologies, which are essential tools for clinical diagnostics and research in amino acid metabolism. This guide provides foundational knowledge for professionals in the fields of medical research and drug development, enabling a better understanding of this important metabolite.

References

- 1. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. labcorp.com [labcorp.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for L-Alloisoleucine-d10 in Maple Syrup Urine Disease (MSUD) Newborn Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inherited metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1] This enzymatic defect disrupts the metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and the buildup of their toxic by-products in the blood and urine.[1] If left untreated, MSUD can cause severe neurological damage, developmental delays, and even death.[2]

Newborn screening for MSUD is critical for early diagnosis and intervention, which involves dietary restriction of BCAAs. Initial screening often relies on tandem mass spectrometry (MS/MS) to detect elevated levels of total branched-chain amino acids.[3] However, this primary screening method has limitations, as it cannot differentiate between the isomers leucine, isoleucine, and alloisoleucine, and can lead to a high number of false-positive results, particularly in newborns receiving total parenteral nutrition.[4]